3-Chloro-2-methyloxane
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Overview
Description
3-Chloro-2-methyloxane is an organic compound with the molecular formula C5H9ClO. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the oxane ring. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyloxane typically involves the chlorination of 2-methyloxane. One common method is the reaction of 2-methyloxane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the chlorination of 2-methyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction Reactions: It can be reduced to form 2-methyloxane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxide (NaOR), and ammonia (NH3).
Major Products Formed:
Scientific Research Applications
3-Chloro-2-methyloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyloxane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. Additionally, the oxane ring can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2-Methyloxolane: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in addition reactions compared to 3-Chloro-2-methyloxane.
3-Chloro-2-methylphenylhydrazine: Contains an aromatic ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a chlorine atom and a methyl group on the oxane ring. This structural feature imparts specific reactivity patterns, making it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
53107-05-4 |
---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
3-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
InChI Key |
SOYDWGXULTWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCO1)Cl |
Origin of Product |
United States |
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